(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone
Description
Properties
IUPAC Name |
[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN4O4S/c20-15-11-21-19(22-12-15)28-16-7-10-23(13-16)18(25)14-3-5-17(6-4-14)29(26,27)24-8-1-2-9-24/h3-6,11-12,16H,1-2,7-10,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOZPESZISXFRKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCC(C3)OC4=NC=C(C=N4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is currently unknown. The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds. .
Mode of Action
The pyrrolidine ring in the compound is known to contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring. This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Without specific target information, it’s challenging to summarize the affected biochemical pathways. Compounds with a pyrrolidine ring have been found to interact with various biological pathways depending on their specific structure and functional groups.
Pharmacokinetics
Compounds in the same series have shown improved clogps, microsomal stability, and ligand efficiency compared to leading inhibitors. These properties could potentially impact the bioavailability of the compound.
Biological Activity
The compound (3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone is a synthetic organic molecule that has attracted attention in medicinal chemistry due to its structural features and potential therapeutic applications. This article explores its biological activity, synthesis methods, mechanisms of action, and comparative analysis with related compounds.
Structural Characteristics
The compound consists of several key components:
- Pyrrolidine Ring : A five-membered nitrogen-containing ring that can influence the compound's pharmacological properties.
- Chloropyrimidine Moiety : Known for its role in various biological activities, including anti-inflammatory and anticancer effects.
- Phenylsulfonyl Group : This group may enhance solubility and biological activity.
The molecular formula of the compound is , with a molecular weight of approximately 350.80 g/mol.
Synthesis Methods
The synthesis of this compound typically involves multiple steps:
- Formation of Pyrrolidine Ring : Achieved through cyclization of appropriate precursors under basic or acidic conditions.
- Introduction of Chloropyrimidine Moiety : Reaction with chloropyrimidine derivatives using coupling reagents like EDCI or DCC.
- Attachment of Phenylsulfonyl Group : This step may involve sulfonation reactions to introduce the sulfonyl group onto the phenyl ring.
The biological activity of this compound can be attributed to its interaction with specific molecular targets, such as enzymes and receptors involved in disease pathways. The proposed mechanisms include:
- Enzyme Inhibition : Similar compounds have shown potential in inhibiting cyclooxygenase (COX) enzymes, which are crucial in inflammation pathways.
- Targeting Cancer Pathways : Compounds with similar structures have demonstrated antiproliferative effects against various cancer cell lines, potentially through inhibition of growth factor receptors such as EGFR.
Biological Activity Overview
Research indicates that compounds like this compound exhibit several biological activities:
Antiproliferative Effects
Studies have shown that derivatives containing chloropyrimidine and pyrrolidine structures exhibit significant antiproliferative activity against various cancer cell lines. For instance, related compounds have demonstrated GI50 values ranging from 29 nM to 78 nM, indicating strong efficacy against cancer cells.
Enzyme Inhibition
This compound may interact with key enzymes involved in cancer progression. Inhibitors targeting the EGFR pathway have been highlighted for their potential in cancer treatment, with IC50 values often below 100 nM for effective compounds.
Comparative Analysis
To better understand the potential of this compound, a comparison with other related compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Fluorouracil | Pyrimidine base | Anticancer |
| Methylphenidate | Pyrrolidine structure | CNS stimulant |
| Clonazepam | Benzodiazepine structure | Anxiolytic |
| (3a-e) | Indole derivatives | Antiproliferative |
This table illustrates how structural similarities can correlate with biological activity, suggesting that this compound may possess unique pharmacological properties.
Case Studies and Research Findings
Recent research has focused on synthesizing and evaluating similar compounds:
- Antiproliferative Activity : A series of chloropyrimidine derivatives were synthesized and evaluated for their antiproliferative effects against various cancer cell lines. The most potent derivative showed a GI50 value significantly lower than standard treatments like erlotinib.
- EGFR Inhibition : Some derivatives exhibited IC50 values below 80 nM against EGFR, indicating strong potential as targeted therapies for cancers driven by this pathway.
Comparison with Similar Compounds
Comparison with Structural Analogs
A comparative analysis of the target compound with structurally related molecules reveals key differences in substituents, molecular weight, and hypothesized bioactivity (Table 1).
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Observations:
Solubility and Binding: The 4-(pyrrolidin-1-ylsulfonyl)phenyl group introduces a sulfonamide moiety, which may enhance aqueous solubility compared to the methylsulfonyl group in or the pyridine in . Sulfonamides are also known to participate in hydrogen bonding, improving target affinity .
In contrast, the target compound’s pyrrolidinyl groups offer conformational flexibility, which could optimize binding to dynamic active sites.
Research Findings and Hypotheses
While direct bioactivity data for the target compound is absent in the provided evidence, inferences can be drawn from structural analogs:
- Covalent Inhibition Potential: The 5-chloropyrimidine group may act similarly to acrylamide warheads in covalent inhibitors, as seen in , where chloro or sulfonyl groups facilitate irreversible binding to kinases or proteases.
- Metabolic Stability : The pyrrolidinylsulfonyl group could reduce metabolic degradation compared to methylsulfonyl or pyridine moieties, as sulfonamides are less prone to oxidative metabolism .
Q & A
Q. What are the optimized synthetic routes for (3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone, and how can reaction conditions be adjusted to improve yield?
Methodological Answer: Synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling. For example:
- Step 1: React 5-chloropyrimidin-2-ol with pyrrolidin-3-ol under alkaline conditions (e.g., NaOH in dichloromethane) to form the pyrrolidinyloxy intermediate .
- Step 2: Sulfonylation of 4-aminophenyl derivatives using pyrrolidine-1-sulfonyl chloride, followed by coupling with the intermediate via a ketone linkage .
- Yield Optimization: Adjust molar ratios (e.g., 1:1.2 for nucleophilic substitution), use catalysts like DMAP, or employ reflux in solvents such as xylene (25–30 hours) to enhance conversion .
- Purification: Recrystallization from methanol or column chromatography (silica gel, ethyl acetate/hexane gradient) achieves >95% purity .
Q. Table 1: Reaction Conditions from Key Studies
| Step | Reagents/Conditions | Solvent | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | NaOH, DCM | DCM | 12 | 78 | |
| 2 | Chloranil, reflux | Xylene | 30 | 65 | |
| 3 | KOH, CS₂ | Ethanol | 10 | 72 |
Q. How can researchers ensure the structural integrity and purity of the compound during synthesis?
Methodological Answer:
- Characterization Techniques:
- NMR Spectroscopy: Use ¹H/¹³C NMR in deuterated solvents (e.g., DMSO-d₆) to confirm bond formation (e.g., sulfonyl peaks at ~3.3 ppm for pyrrolidine protons) .
- Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]⁺ ion matching theoretical mass ± 0.001 Da) .
- HPLC: Employ reverse-phase C18 columns (acetonitrile/water mobile phase) with UV detection (λ = 254 nm) to assess purity (>99%) .
- Crystallography: Single-crystal X-ray diffraction resolves stereochemical ambiguities, particularly for pyrrolidine conformers .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Hazard Mitigation:
- Storage: Store in airtight containers at 2–8°C, away from oxidizers (P403+P233 guidelines) .
- Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste (P501) .
Advanced Research Questions
Q. How can researchers investigate the compound’s potential biological activity, and what assays are methodologically robust?
Methodological Answer:
- In Vitro Screening:
- Enzyme Inhibition: Use fluorescence-based assays (e.g., kinase inhibition with ATP-competitive probes) at 10 μM compound concentration .
- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ determination via dose-response curves (0.1–100 μM range) .
- Computational Modeling: Perform molecular docking (AutoDock Vina) against target proteins (e.g., PI3Kγ) to predict binding affinities and guide SAR studies .
Q. How can contradictory data in solubility or reactivity be resolved during formulation studies?
Methodological Answer:
- Solubility Conflicts:
- Reactivity Discrepancies:
- Replicate experiments under inert atmospheres (N₂/Ar) to rule out oxidative byproducts .
- Use kinetic studies (e.g., time-resolved FTIR) to monitor intermediate stability .
Q. What methodologies assess the compound’s environmental fate and ecological risks?
Methodological Answer:
- Environmental Persistence:
- Conduct OECD 301 biodegradation tests (28-day aerobic conditions) to measure half-life in soil/water .
- Use LC-MS/MS to quantify bioaccumulation in model organisms (e.g., Daphnia magna) .
- Toxicity Profiling:
- Algal growth inhibition tests (OECD 201) at 0.1–10 mg/L concentrations .
- Microcosm studies to evaluate impacts on microbial diversity (16S rRNA sequencing) .
Q. How can structural modifications enhance the compound’s pharmacokinetic properties?
Methodological Answer:
- Derivatization Strategies:
- Introduce hydrophilic groups (e.g., -SO₃H) to improve aqueous solubility .
- Replace chloropyrimidine with fluorinated analogs to enhance metabolic stability .
- In Vivo Testing:
- Pharmacokinetic studies in rodents (IV/PO administration) with LC-MS plasma analysis for bioavailability (%F) and half-life (t₁/₂) determination .
Q. What statistical frameworks address variability in bioactivity data across experimental replicates?
Methodological Answer:
- Data Normalization: Use Z-score transformation to minimize inter-experimental variability .
- Multivariate Analysis: Apply PCA or PLS-DA to identify outliers and confounding factors (e.g., temperature fluctuations) .
- Bayesian Modeling: Estimate posterior probability distributions for IC₅₀ values, integrating prior data from analogous compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
